molecular formula C10H18O B12529657 Deca-1,7-dien-4-ol CAS No. 670227-73-3

Deca-1,7-dien-4-ol

Cat. No.: B12529657
CAS No.: 670227-73-3
M. Wt: 154.25 g/mol
InChI Key: RUANIJKRDSEAQM-UHFFFAOYSA-N
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Description

Deca-1,7-dien-4-ol is an organic compound with the molecular formula C10H18O It is a type of alcohol with a unique structure characterized by two double bonds located at the first and seventh positions of the decane chain, and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

Deca-1,7-dien-4-ol can be synthesized through several methods. Another method includes the use of para-quinone methides, which undergo a cascade radical 1,6-addition/cyclization to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using decene as a starting material. The process typically includes hydrogenation and subsequent oxidation steps to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

Deca-1,7-dien-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Deca-1,7-dien-4-one (aldehyde) or deca-1,7-dien-4-oic acid (carboxylic acid).

    Reduction: Decane-4-ol (saturated alcohol).

    Substitution: Deca-1,7-dien-4-chloride.

Scientific Research Applications

Deca-1,7-dien-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which deca-1,7-dien-4-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in addition reactions, altering the chemical environment of the compound .

Comparison with Similar Compounds

Similar Compounds

    Deca-2,4-dien-1-ol: Similar structure but with double bonds at the second and fourth positions.

    Deca-5,9-dien-1-ol: Double bonds at the fifth and ninth positions.

    Deca-2,4-dienal: An aldehyde with double bonds at the second and fourth positions.

Uniqueness

Deca-1,7-dien-4-ol is unique due to its specific placement of double bonds and the hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

670227-73-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

deca-1,7-dien-4-ol

InChI

InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h4-6,10-11H,2-3,7-9H2,1H3

InChI Key

RUANIJKRDSEAQM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC(CC=C)O

Origin of Product

United States

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